molecular formula C18H17Cl2NO3 B5056679 Methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5056679
M. Wt: 366.2 g/mol
InChI Key: JXYMVQBVUFAUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a bicyclic framework with a ketone group at position 5 and a methyl ester at position 2. The 2,3-dichlorophenyl substituent at position 4 introduces steric and electronic effects that influence its physicochemical and biological properties. This compound belongs to a broader class of polyhydroquinolines, which are studied for applications ranging from medicinal chemistry (e.g., P-glycoprotein inhibition ) to materials science. Its synthesis typically involves Hantzsch multicomponent reactions or modifications of preexisting hexahydroquinoline scaffolds .

Properties

IUPAC Name

methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-9-14(18(23)24-2)15(10-5-3-6-11(19)17(10)20)16-12(21-9)7-4-8-13(16)22/h3,5-6,15,21H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYMVQBVUFAUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multicomponent reaction. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often include heating under reflux in an appropriate solvent such as ethanol or acetic acid .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound primarily acts by inhibiting calcium channels in vascular smooth muscle cells. This inhibition prevents calcium influx, leading to vasodilation and reduced blood pressure. It also exhibits antagonistic activity against the mineralocorticoid receptor, contributing to its antihypertensive effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 2,3-dichlorophenyl group distinguishes this compound from analogs with alternative aryl or heteroaryl substituents. Key comparisons include:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
Methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2,3-Dichlorophenyl 382.24* Not reported High lipophilicity due to Cl substituents; potential P-gp inhibition activity
Pyridin-3-ylmethyl 4-(2-nitrophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (B4) 2-Nitrophenyl Not reported Not reported Nitro group enhances electron-withdrawing effects; may alter redox stability
Pyridin-3-ylmethyl 4-(4-cyanophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (B5) 4-Cyanophenyl Not reported Not reported Cyano group increases polarity; impacts solubility and receptor interactions
Ethyl 4-(2,3-difluorophenyl)-2,6,6-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 2,3-Difluorophenyl Not reported Not reported Fluorine substituents reduce steric bulk compared to Cl; may improve bioavailability
Octadecyl 4-(2-chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (8b) 2-Chlorophenyl + C18 alkyl chain 569.0 132–134 Long alkyl chain increases hydrophobicity; suitable for lipid-based formulations

*Calculated from molecular formula C₁₈H₁₇Cl₂NO₄ .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, cyano) enhance polarity but may reduce membrane permeability .
  • Halogen substituents (Cl, F) increase lipophilicity and influence binding to hydrophobic protein pockets .
  • Alkyl chain extensions (e.g., octadecyl) drastically alter solubility, making such derivatives more suitable for topical or sustained-release applications .
Ester Group Modifications

The methyl ester at position 3 is a common feature, but analogs with bulkier esters exhibit distinct properties:

Compound Name Ester Group Molecular Weight (g/mol) Yield (%) Notes Reference
Methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Methyl 382.24 Not reported Standard ester; balances solubility and metabolic stability
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (5i) Ethyl 342.17 98 Ethyl ester slightly increases hydrophobicity; hydroxyl group enables H-bonding
Propyl 4-(2,3-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Propyl 500.42 Not reported Bulkier ester and methoxyphenyl group may enhance CNS penetration

Key Observations :

  • Ethyl esters are synthetically accessible in high yields (>90%) .
Stereochemical and Crystallographic Considerations
  • Diastereoisomerism: Some analogs, such as ethyl 4-(1-(tetrahydrofuran-2-yl)-2,4-dioxo-pyrimidin-5-yl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, exist as diastereomeric mixtures (0.53:0.47 ratio) . This complicates purification but may offer diverse biological activities.
  • Crystallography: The refinement software SHELXL and OLEX2 are widely used to resolve hexahydroquinoline structures, revealing puckered conformations in the hexahydroquinoline ring .
Solubility and Lipophilicity
  • Cl substituents : The 2,3-dichlorophenyl derivative has higher logP values compared to difluorophenyl or methoxyphenyl analogs, suggesting slower metabolic clearance but poorer aqueous solubility .
  • Alkyl chains : Octadecyl derivatives (e.g., 8b, MW 569 g/mol) are solids with low solubility in polar solvents, favoring use in lipid-based drug delivery systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.